rel-1,1'-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)
Description
This compound is a chiral 1,3-dioxolane derivative featuring two N,N-dimethylmethanamine groups at the 4 and 5 positions of the dioxolane ring. Its nitrogen donor atoms enhance coordination with transition metals, distinguishing it from oxygen- or phosphorus-based analogs .
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-[(4R,5R)-5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H24N2O2/c1-11(2)14-9(7-12(3)4)10(15-11)8-13(5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1 |
InChI Key |
WOTDAPQUONJWPP-NXEZZACHSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)CN(C)C)CN(C)C)C |
Canonical SMILES |
CC1(OC(C(O1)CN(C)C)CN(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Stereochemical and Coordination Effects
- Chiral Induction : The (4R,5R) configuration in the target compound and its analogs ensures enantioselectivity in catalytic reactions. For example, platinum complexes with this scaffold show stereospecific DNA binding , while phosphine ligands enable asymmetric diboration of cyclic dienes .
- Donor Atom Influence: Nitrogen Donors (target compound): Preferentially bind late transition metals (e.g., Pt, Pd) for cross-coupling reactions . Phosphorus Donors: Improve catalytic activity in electron-deficient systems (e.g., Suzuki-Miyaura couplings) . Oxygen Donors (dicarboxylates): Enhance solubility and antimicrobial efficacy by interacting with bacterial membranes .
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